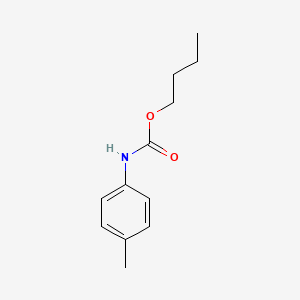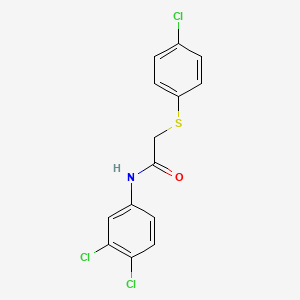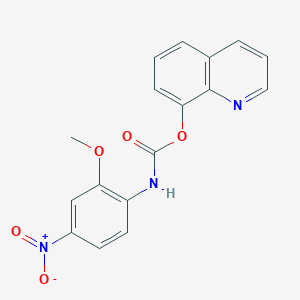
8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate: is a chemical compound with the molecular formula C17H13N3O5 and a molecular weight of 339.31 g/mol It is a derivative of quinoline and carbamate, featuring a methoxy and nitro group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. The process begins with the reaction of 8-quinolyl chloroformate with 2-methoxy-4-nitroaniline in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at temperatures ranging from 10°C to 40°C for 1-2 hours with constant stirring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反应分析
Types of Reactions: 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the carbamate group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like TEA.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products include substituted carbamates.
Reduction: Products include amino derivatives.
Oxidation: Products include hydroxyl derivatives.
科学研究应用
Chemistry: 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is used to study enzyme interactions and inhibition. It can act as a probe to investigate the activity of various enzymes and their inhibitors .
Medicine: Its derivatives may exhibit antimicrobial, antifungal, and antioxidant activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties .
作用机制
The mechanism of action of 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. This binding can lead to the disruption of enzyme function and subsequent biological effects . The exact molecular pathways involved depend on the specific enzyme and biological system being studied.
相似化合物的比较
- 8-Quinolyl N-(2-methoxy-5-nitrophenyl)carbamate
- 8-Quinolyl N-(4-methyl-2-nitrophenyl)carbamate
- 8-Quinolyl N-(2-methoxyphenyl)carbamate
- 8-Quinolyl N-(2-methoxy-5-methylphenyl)carbamate
- 8-Quinolyl N-(3-nitrophenyl)carbamate
- 8-Quinolyl N-(2-chloro-4-nitrophenyl)carbamate
- 8-Quinolyl N-(4-chloro-3-nitrophenyl)carbamate
- 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate
- 2-Methyl-8-quinolyl N-(3-nitrophenyl)carbamate
- 8-Quinolyl N-(4-chloro-2-methylphenyl)carbamate
Uniqueness: 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
59741-13-8 |
|---|---|
分子式 |
C17H13N3O5 |
分子量 |
339.30 g/mol |
IUPAC 名称 |
quinolin-8-yl N-(2-methoxy-4-nitrophenyl)carbamate |
InChI |
InChI=1S/C17H13N3O5/c1-24-15-10-12(20(22)23)7-8-13(15)19-17(21)25-14-6-2-4-11-5-3-9-18-16(11)14/h2-10H,1H3,(H,19,21) |
InChI 键 |
GFUJEHGJYKJHEG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)OC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


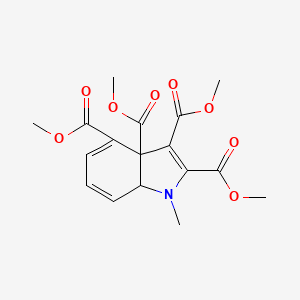
![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)



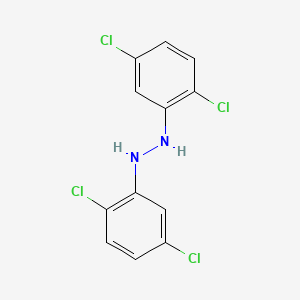
![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)
